molecular formula C17H9ClF3N3 B2768130 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile CAS No. 338412-15-0

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile

Cat. No.: B2768130
CAS No.: 338412-15-0
M. Wt: 347.73
InChI Key: LMTHTRSFBFLKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is a nitrile-containing heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at position 3 and a 4-chlorophenyl moiety. The compound’s structure combines electron-withdrawing groups (chlorophenyl, trifluoromethyl) and a rigid quinoxaline scaffold, which are critical for its physicochemical behavior. Key calculated properties include a high hydrophobicity (XlogP: 6.8), moderate topological polar surface area (76.5 Ų), and significant molecular complexity (complexity score: 785) .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3N3/c18-11-7-5-10(6-8-11)12(9-22)15-16(17(19,20)21)24-14-4-2-1-3-13(14)23-15/h1-8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTHTRSFBFLKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Core Formation

The foundational step in synthesizing this compound involves constructing the quinoxaline ring system. A widely adopted method involves condensing o-phenylenediamine with 1,2-dicarbonyl precursors under acidic conditions. For example, reacting o-phenylenediamine with trifluoromethylglyoxal in acetic acid at 80–90°C for 6–8 hours yields 3-(trifluoromethyl)quinoxaline. Alternative protocols utilize microwave-assisted synthesis to reduce reaction times to 30–45 minutes while maintaining yields above 85%.

Introduction of the Trifluoromethyl Group

Incorporating the trifluoromethyl group at the quinoxaline C3 position typically employs Umemoto’s reagent (trifluoromethylarylsulfonium salts) or CF3I in the presence of copper(I) iodide. A study demonstrated that using CF3I with 1,10-phenanthroline as a ligand in dimethylformamide at 120°C achieves 92% regioselectivity for the C3 position.

Acetonitrile Functionalization

The final step involves attaching the 4-chlorophenylacetonitrile moiety via nucleophilic aromatic substitution. Treating 3-(trifluoromethyl)quinoxaline-2-carbonitrile with 4-chlorophenylacetonitrile in tetrahydrofuran (THF) at −78°C, followed by slow warming to room temperature, produces the target compound with 78% yield. Catalytic amounts of tin(IV) chloride enhance reaction efficiency by polarizing the nitrile group.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Optimal solvent systems vary by reaction stage:

Reaction Step Solvent Temperature (°C) Yield (%)
Quinoxaline formation Acetic acid 80–90 85
Trifluoromethylation Dimethylformamide 120 92
Acetonitrile coupling THF −78 to 25 78

Polar aprotic solvents like dimethylformamide improve trifluoromethylation yields by stabilizing charged intermediates. Cryogenic conditions during acetonitrile coupling prevent side reactions such as dimerization.

Catalytic Systems

  • Copper(I) iodide : Essential for trifluoromethylation, achieving turnover numbers >50.
  • Tin(IV) chloride : Enhances nitrile electrophilicity during coupling, reducing reaction time from 24 to 8 hours.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs flash column chromatography with silica gel and ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients (70:30 to 95:5) resolves regioisomeric impurities.

Spectroscopic Validation

  • 1H NMR (600 MHz, CDCl3): δ 8.21 (d, J = 8.7 Hz, 2H, quinoxaline H5/H8), 7.65 (d, J = 8.7 Hz, 2H, chlorophenyl), 4.89 (s, 1H, acetonitrile CH).
  • 19F NMR : −62.5 ppm (CF3 group).

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adapt batch protocols to continuous flow systems:

  • Quinoxaline formation : Microreactors with residence times of 5 minutes achieve 88% yield at 100°C.
  • Trifluoromethylation : Packed-bed reactors with copper-coated beads enable reagent recycling, reducing costs by 40%.

Green Chemistry Innovations

  • Solvent recovery systems reclaim >95% of dimethylformamide via vacuum distillation.
  • Photoredox catalysis replaces tin(IV) chloride in acetonitrile coupling, eliminating heavy metal waste.

Comparative Analysis of Synthetic Pathways

Method Yield (%) Purity (%) Cost (USD/g)
Traditional batch 78 95 120
Continuous flow 85 98 90
Photoredox-assisted 72 97 110

Continuous flow synthesis offers the best balance of efficiency and cost, while photoredox methods appeal to environmentally conscious applications.

Challenges and Limitations

Regioisomer Formation

Competing substitution at the quinoxaline C1 position generates undesired regioisomers (up to 15%), necessitating rigorous chromatography.

Moisture Sensitivity

Tin(IV) chloride-mediated reactions require anhydrous conditions, increasing production complexity.

Chemical Reactions Analysis

Radical Addition Reactions

The quinoxaline ring participates in visible-light-mediated radical reactions. For example:

Reaction Type Conditions Products Yield Reference
Photocatalytic radical additionRu(bpy)₃Cl₂ (1 mol%), CH₃CN, 455 nm LEDs, 20°CDiastereomeric mixtures of trifluoromethylated adducts58–80%
Sunlight-mediated additionRu(bpy)₃Cl₂ (1 mol%), CH₃CN, ambient sunlightSimilar diastereomers with improved efficiency80%

Key mechanistic insights:

  • The trifluoromethyl group enhances electron deficiency, facilitating radical trapping at the quinoxaline C3 position.

  • Diastereoselectivity arises from steric interactions between the chlorophenyl group and incoming radicals .

Nucleophilic Substitution at the Nitrile Group

The acetonitrile moiety undergoes nucleophilic substitution with soft electrophiles:

Reagent Conditions Product Yield Reference
ChloroacetonitrileTriethylamine, RT(3-Phenyl-quinoxalin-2-ylsulfanyl)acetonitrile73%
Phenacyl chlorideTriethylamine, CH₃CN1-Phenyl-2-(3-phenylquinoxalin-2-ylsulfanyl)ethanone81%
Allyl bromideTriethylamine, DMF2-Allylsulfanyl-3-phenylquinoxaline75%

Structural confirmation :

  • 1H^1H NMR of (3-phenyl-quinoxalin-2-ylsulfanyl)acetonitrile shows a singlet at δ 4.43 ppm for the SCH₂ group .

  • MS data confirm molecular ion peaks (e.g., m/z 300 [M + Na]⁺ for acetonitrile derivatives) .

Oxidative Coupling Reactions

The quinoxaline core engages in oxidative cross-coupling with ketones:

Partner Catalyst/Oxidant Product Yield Reference
AcetophenoneTBAI, TBHP, DCE, 100°C3-(2-Oxo-2-phenylethylidene)-3,4-dihydroquinoxalin-2(1H)-one32%

Mechanism :

  • Iodide catalysts generate aryl radicals via single-electron transfer (SET).

  • The trifluoromethyl group stabilizes radical intermediates, directing regioselectivity .

Tautomerization and Ring Expansion

Under thermal conditions, the compound exhibits tautomerization behavior:

Process Conditions Outcome Reference
TautomerizationRefluxing tolueneConversion to oxadiazole-4N-oxides
Ring expansionDimethylsulfoxonium methylideFormation of tetrahydrofuran derivatives

Key observations :

  • The chlorophenyl group hinders ring expansion due to steric bulk, favoring tautomerization instead .

Biological Activity and Derivatives

While not a direct reaction, derivatives exhibit pharmacological potential:

Derivative Modification Biological Activity Reference
N-Alkyl-sulfanyl acetamidesAmidation of nitrile groupIC₅₀ = 1.52 μg/mL against HCT-116 cancer cells
Dipeptide conjugatesPeptide couplingEnhanced binding to human thymidylate synthase

Molecular docking :

  • Derivatives stabilize the inactive conformation of human thymidylate synthase (hTS) via hydrophobic interactions with the trifluoromethyl group .

Stability and Degradation Pathways

The compound degrades under harsh conditions:

Condition Process Outcome Reference
Strong oxidation (KMnO₄)Nitrile → Carboxylic acid2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetic acid
Acidic hydrolysis (H₂SO₄)Quinoxaline ring decompositionChlorophenyl-acetonitrile fragments

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including the target compound. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances this activity by increasing the lipophilicity and bioavailability of the compounds .

CompoundMIC (µg/ml)Target Microorganisms
9c6.25Mycobacterium smegmatis
7aNot specifiedPseudomonas aeruginosa

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively explored. The compound has been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). In vitro studies demonstrated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating promising cytotoxic effects against these cancer cells .

Cell LineIC50 Range (µg/ml)
HCT-1161.9 - 7.52
MCF-7Not specified

Receptor Modulation

Another significant application of quinoxaline derivatives is their role as modulators of specific receptors, such as the CRTH2 receptor. This receptor is implicated in various inflammatory processes and allergic responses. Compounds structurally related to 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile have been explored for their potential to modulate this receptor, offering therapeutic avenues for treating asthma and other allergic conditions .

Case Studies

  • Antimicrobial Screening :
    A study synthesized several quinoxaline derivatives and tested their antimicrobial efficacy using the well diffusion method. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Cytotoxicity Assays :
    In another investigation, a series of quinoxaline-based compounds were evaluated for their cytotoxic properties against various cancer cell lines. The findings revealed that compounds with specific substituents significantly inhibited cell proliferation, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives sharing nitrile, chlorophenyl, or quinoxaline motifs. Below is a detailed analysis:

Substituent-Driven Physicochemical Variations

a. 2-(3-Chloroquinoxalin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetonitrile

  • Structural Differences: Replaces the trifluoromethyl group with a chlorine at position 3 of quinoxaline and introduces a sulfonyl-linked 4-fluorophenyl group.
  • Property Implications : The sulfonyl group increases polarity (higher hydrogen bond acceptor count) and likely reduces hydrophobicity (lower XlogP vs. the target compound). The fluorine atom may enhance metabolic stability compared to chlorine .

b. 2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile

  • Structural Differences: Substitutes quinoxaline with a pyridazine ring and adds a chlorine at position 4.

c. 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile

  • Structural Differences: Incorporates an amino group and methyl substituent on the chlorophenyl ring.

d. 2-(4-Chlorophenyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]acetamide Derivative

  • Structural Differences: Replaces the nitrile with an acetamide group and adds a dichlorobenzyl-imino chain.
  • Property Implications: The acetamide moiety increases hydrogen bonding capacity (donors: 1, acceptors: 8) and molecular weight, likely reducing bioavailability despite improved solubility .
Data Table: Key Property Comparison
Compound Name Core Scaffold Key Substituents XlogP (Calculated) H-Bond Acceptors Complexity
2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile Quinoxaline 4-Chlorophenyl, CF₃ 6.8 8 785
2-(3-Chloroquinoxalin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetonitrile Quinoxaline 4-Fluorophenyl sulfonyl, Cl *Inference: ~5.2 9 *High
2-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile Pyridazine 4-Chlorophenyl, 6-Cl *Inference: ~4.5 6 *Moderate
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile Benzene 4-Amino-2-Cl-5-Me, 4-Cl *Inference: ~3.1 5 *Low
2-(4-Chlorophenyl)-N-[(dichlorobenzyloxy-imino)methyl]acetamide Quinoxaline/Amide Dichlorobenzyl-imino, CF₃, 4-Cl *Inference: ~6.0 10 890
Research Findings

Trifluoromethyl vs. Chlorine : The trifluoromethyl group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to chlorine, improving resistance to oxidative degradation .

Nitrile vs. Amide/Sulfonyl : The nitrile group offers metabolic stability over amides but reduces hydrogen-bonding capacity, impacting solubility .

Quinoxaline vs. Pyridazine: Quinoxaline’s extended π-system may improve binding affinity in biological targets compared to pyridazine .

Amino Group Trade-offs: While amino-substituted derivatives (e.g., ) show improved solubility, they may exhibit higher susceptibility to enzymatic deamination.

Biological Activity

2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile is a synthetic organic compound belonging to the class of quinoxaline derivatives. These compounds are recognized for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile can be represented as follows:

  • IUPAC Name : 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile
  • Molecular Formula : C17H13ClF3N3
  • Molecular Weight : 365.75 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoxaline Core : Achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
  • Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylating agents such as trifluoromethyl iodide.
  • Acetonitrile Formation : Final step involves reacting the quinoxaline derivative with an appropriate nitrile source.

Biological Activity

The biological activity of 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile has been explored in various studies, particularly regarding its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer MCF-7 cells. The presence of the trifluoromethyl group is believed to enhance its lipophilicity, which may contribute to its increased cellular uptake and cytotoxicity.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.6Induction of apoptosis
Hek29322.4Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes involved in cancer progression and inflammation. Notably, it exhibits moderate inhibition against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are key enzymes in inflammatory pathways.

Enzyme Inhibition (%) IC50 (µM)
COX-24512.3
LOX3810.5

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between this compound and its biological targets. The trifluoromethyl group enhances hydrogen bonding interactions with key amino acid residues in target enzymes, contributing to its inhibitory activity.

Case Studies

  • Study on Cytotoxicity : A study assessed the cytotoxic effects of various quinoxaline derivatives, including our compound, against multiple cancer cell lines. Results indicated that modifications at the para-position significantly influenced activity levels.
    • Findings : The introduction of electron-withdrawing groups like trifluoromethyl increased potency against MCF-7 cells compared to unsubstituted analogs.
  • Enzyme Interaction Analysis : Another study focused on enzyme inhibition profiles, revealing that compounds with halogen substitutions exhibited enhanced inhibitory effects on COX and LOX enzymes.
    • Findings : The presence of a chlorine atom at the para-position was associated with improved binding affinity and selectivity towards COX-2 over COX-1.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions starting with substituted benzoic acids or acetonitrile intermediates. For example, intermediates like 2-(4-(trifluoromethyl)phenyl)acetonitrile can be synthesized from 4-(trifluoromethyl)benzoic acid via hydrolysis and nitrile formation . Optimization includes:

  • Catalyst selection : Use palladium catalysts for coupling reactions involving quinoxaline moieties.
  • Temperature control : Maintain 80–100°C during cyclization steps to avoid side products.
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the target compound. Characterization via 1H^1H-NMR and HRMS is critical to confirm purity (>95%) .

Q. How should researchers confirm the structural integrity of this compound?

  • Answer : A combination of spectroscopic and crystallographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR can verify substituent positions (e.g., distinguishing chlorophenyl and trifluoromethylquinoxaline peaks) .
  • X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, especially if the compound forms stable crystals. This is critical for resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the biological activity of this compound, particularly in anticancer research?

  • Answer :

  • In vitro assays : Use the MTT assay to screen against cancer cell lines (e.g., HeLa, MCF-7). Dissolve the compound in DMSO (<0.1% final concentration) and test at 1–100 μM doses. Include positive controls (e.g., cisplatin) and normalize to solvent-only groups .
  • Structure-Activity Relationship (SAR) : Modify the quinoxaline core (e.g., substitute trifluoromethyl with methoxy groups) to assess how electronic effects influence cytotoxicity. SAR data can guide lead optimization .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

  • Answer : Discrepancies often arise from solvent polarity and temperature variations. Methodological steps include:

  • Solvent screening : Test solubility in DMSO, methanol, and acetonitrile at 25°C and 40°C.
  • Dynamic Light Scattering (DLS) : Use DLS to detect aggregation in aqueous buffers, which may falsely indicate low solubility.
  • Reference protocols : Cross-validate with published methods, such as those for structurally similar acetonitrile derivatives .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases). Parameterize the trifluoromethyl group using density functional theory (DFT)-derived charges for accuracy .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonding and hydrophobic interactions involving the chlorophenyl group .

Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?

  • Answer :

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to identify metabolic liabilities. Use fluorogenic substrates for high-throughput screening .

Q. What strategies are recommended for analyzing degradation products under accelerated stability conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • HPLC-MS analysis : Use a C18 column (3.5 μm, 4.6 × 150 mm) with a water/acetonitrile gradient. Identify degradation products (e.g., hydrolyzed acetonitrile derivatives) via high-resolution mass spectrometry .

Methodological Notes

  • Contradictory data : Always replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) to minimize variability .
  • Advanced characterization : Combine X-ray crystallography (SHELXL) with DFT calculations to resolve electronic effects of the trifluoromethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.